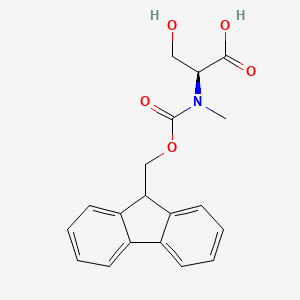

Fmoc-N-Me-Ser-OH

Description

Significance of Backbone Modifications in Contemporary Peptide Science

The polyamide backbone of peptides, while central to their biological function, is also a primary site of enzymatic attack. frontiersin.org Modifications to this backbone are a key strategy to protect peptides from proteolytic cleavage, thereby increasing their in vivo half-life. nih.govpeptide.com Such alterations can also modulate a peptide's conformation, solubility, and ability to cross biological membranes. scielo.org.mxmerckmillipore.com These modifications range from the introduction of non-natural amino acids to the alteration of the peptide bond itself, all aimed at creating more robust and effective peptide-based tools and therapeutics. frontiersin.orgbachem.com

The Foundational Role of N-Methylation in Engineered Peptide Design

Among the various backbone modifications, N-methylation—the substitution of the amide proton with a methyl group—is a minimalist yet highly effective strategy. nih.gov This seemingly small change can have profound effects on a peptide's properties. N-methylation can enhance proteolytic stability by sterically hindering the approach of proteases. merckmillipore.comenamine.net It can also improve membrane permeability and solubility by disrupting the hydrogen-bonding network that often leads to aggregation. peptide.comscielo.org.mxmerckmillipore.com Furthermore, the introduction of an N-methyl group can induce specific conformational changes, which can be exploited to design peptides with desired secondary structures or to convert a receptor agonist into an antagonist. peptide.comnih.gov

Overview of Fmoc-N-Me-Ser-OH as a Pivotal Synthetic Building Block in Peptide Chemistry

The synthesis of peptides containing N-methylated amino acids requires specialized building blocks that are compatible with standard solid-phase peptide synthesis (SPPS) protocols. This compound is a key reagent for introducing N-methylated serine residues into a peptide sequence. merckmillipore.comsigmaaldrich.com The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection for the amino group, allowing for the sequential addition of amino acids, while the hydroxyl group of serine can be protected with a tert-butyl (tBu) group. sigmaaldrich.compeptide.com The use of Fmoc-N-Me-Ser(tBu)-OH allows for the controlled and efficient incorporation of this modified amino acid, enabling the synthesis of complex peptides with enhanced properties. merckmillipore.comsigmaaldrich.com The presence of the N-methyl group can present challenges during peptide coupling due to steric hindrance, often requiring specific coupling reagents and optimized reaction conditions to achieve high yields. scielo.org.mxmerckmillipore.com

| Property | Description |

| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-3-hydroxypropanoic acid |

| Molecular Formula | C19H19NO5 iris-biotech.de |

| Molecular Weight | 341.36 g/mol iris-biotech.de |

| Typical Protecting Groups | N-terminus: Fmoc; Side Chain (Hydroxyl): tert-butyl (tBu) sigmaaldrich.compeptide.com |

| Application | Building block for Fmoc solid-phase peptide synthesis sigmaaldrich.comsigmaaldrich.com |

The strategic use of this compound and other N-methylated amino acid derivatives is expanding the toolkit available to peptide chemists. This allows for the creation of a new generation of peptides with improved pharmacokinetic profiles and novel biological activities, paving the way for advancements in medicine and biotechnology. peptide.comscielo.org.mx

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWHTEOKMWNXGP-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Me Ser Oh and Analogous N Methylated Amino Acids

Direct Synthetic Approaches to Fmoc-N-Me-Ser-OH

The synthesis of this compound presents unique challenges due to the functional groups on the serine side chain. Several specialized methods have been developed to address these complexities.

Established Strategies for N-Methylation of Serine Derivatives

Direct N-methylation of serine derivatives often involves the use of methylating agents like methyl iodide or dimethyl sulfate (B86663). nih.gov However, these traditional methods can lead to side reactions, such as β-elimination in Boc-protected serine, which results in the formation of dehydroalanine (B155165) derivatives. To circumvent these issues, specific protecting group strategies and reaction conditions are necessary. For instance, methylation of O-benzyl-serine derivatives using sodium hydride and methyl iodide has been shown to be effective, with suppression of β-elimination at lower temperatures (5 °C). cdnsciencepub.com

Another approach involves the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group. acs.org This group activates the amine for methylation and can be removed under conditions compatible with Fmoc-based solid-phase peptide synthesis (SPPS). acs.org

Oxazolidinone-Mediated Synthetic Routes for N-Methylated Serine

A highly effective method for synthesizing N-methylated serine involves the formation and subsequent reduction of an oxazolidinone intermediate. nih.gov This two-step process begins with the acid-catalyzed condensation of an N-protected serine (such as Fmoc- or Cbz-serine) with paraformaldehyde to form a cyclic oxazolidinone. researchgate.net This intermediate is then reduced to yield the desired N-methyl serine derivative. researchgate.net

This route is particularly advantageous as it can be applied to amino acids with reactive side chains, often with improved yields and shorter reaction times compared to direct methylation. nih.govresearchgate.netacs.org For Cbz-protected derivatives, yields can be as high as 90-95%. While Fmoc variants may require additional purification, the oxazolidinone pathway remains a superior method for producing N-methyl-L-serine. researchgate.net Reductive cleavage of the oxazolidinone can be achieved using a Lewis acid under mild conditions. researchgate.net

General Protocols for the Preparation of Fmoc-N-Methylated Amino Acids

Beyond the specific synthesis of this compound, general protocols exist for the preparation of a wide range of Fmoc-N-methylated amino acids in both solution and solid phases.

Solution-Phase Synthetic Methodologies for N-Methylated Amino Acids

Solution-phase synthesis offers flexibility and is often used for producing N-methylated amino acids on a larger scale. A common approach involves the N-methylation of Nα-protected α-amino acids or their esters. acs.org The Biron-Kessler method, originally developed for solid-phase synthesis, has its roots in the solution-phase work of Fukuyama. acs.orgnih.gov This method utilizes the o-NBS group to facilitate methylation. acs.org

Another solution-phase strategy employs a benzhydryl group to temporarily protect the carboxyl function of N-nosyl-α-amino acids, followed by methylation with diazomethane. nih.gov This approach benefits from the simple preparation and stability of the benzhydryl esters, which can be selectively deprotected under mild conditions. nih.gov Recently, a convergent solution-phase strategy utilizing an isostearyl-mixed anhydride (B1165640) coupling method and a novel silyl (B83357) ester protecting group has been developed for producing peptides containing N-methyl amino acids. acs.org

Solid-Phase Synthetic Methodologies for N-Methylated Amino Acids

Solid-phase synthesis (SPPS) is a cornerstone of modern peptide chemistry, and several methods have been adapted for the on-resin N-methylation of amino acids. nih.govresearchgate.net The use of 2-chlorotrityl chloride resin as a temporary protecting group for the carboxylic acid is a widely adopted strategy. nih.govacs.orgacs.org This approach allows for the sequential modification of the amino acid on the solid support.

The Biron-Kessler method is a highly effective three-step procedure for on-resin N-methylation that is compatible with Fmoc/tBu SPPS. google.comacs.org It involves:

Sulfonylation: Protection of the N-terminal α-amino group with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). acs.org

Methylation: Alkylation of the resulting sulfonamide with a methylating agent. acs.org

Desulfonylation: Removal of the o-NBS group to yield the N-methylated amine. acs.org

This method has been shown to be efficient for a variety of amino acids, although some residues like cysteine and histidine may be prone to side-chain methylation. acs.org

Comparative Analysis of Alkylation Reagents and Methodologies in N-Methylation

The synthesis of N-methylated amino acids, including this compound, is a critical step in the development of modified peptides with enhanced therapeutic properties such as increased metabolic stability and improved membrane permeability. google.comnih.gov The choice of synthetic strategy and, specifically, the alkylation reagent, is paramount to achieving high yields, maintaining stereochemical integrity, and avoiding unwanted side reactions. A variety of methods have been developed, ranging from direct alkylation to more sophisticated multi-step approaches involving cyclic intermediates or solid-phase supports. google.comacs.org

Direct Alkylation Methods

Direct N-methylation of a protected amino acid is a traditional approach, though it presents several challenges. This method typically involves treating an N-protected amino acid or its ester with a methylating agent in the presence of a base. researchgate.net Common alkylating agents include methyl iodide (MeI) and dimethyl sulfate ((CH₃)₂SO₄), while bases such as silver oxide (Ag₂O) or sodium hydride (NaH) are frequently used. nih.gov

However, this strategy is often complicated by side reactions. For serine derivatives, the presence of a hydroxyl group necessitates a protection strategy, such as using a t-butyldimethylsilyl (TBDMS) ether, to prevent O-methylation. Furthermore, traditional methods using methyl iodide and silver oxide can face challenges with racemization, particularly during the deprotection of certain N-protecting groups under acidic conditions. Some procedures have been improved by using dimethyl sulfate with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which offers an efficient route for N-alkylation of Nα-arylsulfonylamino esters. acs.org

The Oxazolidinone Intermediate Pathway

An effective and widely adopted strategy for the N-methylation of amino acids, particularly for those with reactive side chains like serine and threonine, involves the formation and subsequent reduction of a 5-oxazolidinone (B12669149) intermediate. researchgate.netnih.govacs.org This two-step process circumvents many of the issues associated with direct alkylation. google.com

The general route involves the cyclization of an N-protected amino acid (e.g., Cbz- or Fmoc-serine) with paraformaldehyde under acidic catalysis to form the oxazolidinone ring. This intermediate is then reductively cleaved using a Lewis acid under mild conditions to yield the desired N-methyl amino acid. researchgate.net This methodology has been successfully applied to synthesize all 20 common L-α-amino acids in their N-methylated form. google.comacs.org It is noted for providing improved yields and shorter reaction times, representing a significant advancement in the preparation of compounds like this compound. researchgate.net

Solid-Phase Synthesis (Biron-Kessler Method)

More recent advancements have adapted N-methylation protocols for solid-phase synthesis, which facilitates purification and allows for the efficient preparation of large quantities of the desired product. One prominent method uses 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. mdpi.com

In this approach, the Fmoc-protected amino acid is first anchored to the resin. The Fmoc group is then removed and the free amine is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. The subsequent alkylation is carried out using a methylating agent. A comparative study of this method tested both dimethyl sulfate and methyl iodide as the alkylating agent for the synthesis of Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH, finding that both reagents led to the desired products in high yield and purity without racemization. mdpi.com This protocol highlights the versatility and efficiency of solid-phase techniques for producing complex building blocks for peptide synthesis.

Interactive Data Table: Comparison of N-Methylation Methodologies

The following table provides a comparative overview of the primary methodologies used for the synthesis of N-methylated amino acids.

| Methodology | Typical Alkylation Reagents | Key Intermediates / Protecting Groups | Reported Advantages | Common Challenges / Limitations |

| Direct Alkylation | Methyl iodide (MeI), Dimethyl sulfate ((CH₃)₂SO₄) | N-protecting groups (e.g., Boc, Cbz), Side-chain protection (e.g., TBDMS) | Conceptually simple, one-pot reactions possible. | Risk of racemization, over-alkylation, and side reactions (e.g., O-methylation, β-elimination). |

| Oxazolidinone Pathway | Paraformaldehyde (for ring formation), Lewis acids (for reductive cleavage) | 5-Oxazolidinone intermediate, N-protecting groups (Fmoc, Cbz) | High efficiency, good yields, avoids many side reactions, widely applicable to most amino acids. google.comresearchgate.netacs.org | A multi-step process requiring formation and subsequent cleavage of the intermediate. |

| Solid-Phase Synthesis | Methyl iodide (MeI), Dimethyl sulfate ((CH₃)₂SO₄) | 2-CTC resin, o-NBS protecting group | High yield and purity, no racemization, simplified purification, rapid synthesis. mdpi.com | Requires solid-phase synthesis equipment and specific resin/protecting group strategies. |

Interactive Data Table: Comparison of Common Alkylating Reagents

This table compares common reagents used specifically for the alkylation step in the synthesis of N-methylated amino acids.

| Alkylating Reagent | Chemical Formula | Typical Use Case / Methodology | Key Findings and Characteristics |

| Methyl Iodide | MeI | Direct Alkylation, Solid-Phase Synthesis | A highly reactive and common methylating agent. Its use can sometimes be unsuccessful in certain direct alkylation attempts where other agents work. researchgate.net Effective in solid-phase methods. mdpi.com |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Direct Alkylation, Solid-Phase Synthesis | A powerful methylating agent, often used as an alternative to methyl iodide. researchgate.netnih.gov Shown to be effective in both solution-phase and solid-phase (Biron-Kessler) methods, providing high yields. mdpi.com |

| Iodoacetamide | C₂H₄INO | Cysteine Alkylation (for comparison) | The most common agent for cysteine alkylation in proteomics. researchgate.net It can cause side reactions by modifying other residues like methionine, but is often still considered the best choice for its primary purpose due to high reaction completion. researchgate.netnih.gov |

| Methyl Chloroformate | CH₃OCl | Derivatization for GC-MS analysis | Used for the simultaneous analysis of amino and non-amino organic acids. Derivatives are noted to be remarkably stable compared to silylated derivatives. nih.gov |

Advanced Strategies for Incorporating Fmoc N Me Ser Oh into Peptide Constructs

Solution-Phase Peptide Synthesis Approaches Utilizing Fmoc-N-Me-Ser-OH

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for the large-scale production of peptides and for segment condensation approaches. In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent. Purification after each coupling and deprotection step is required, typically through extraction or crystallization.

The incorporation of this compound in solution-phase synthesis follows the same fundamental principles of peptide bond formation. Highly efficient coupling reagents, such as those discussed for SPPS (e.g., HATU, PyAOP, DIC/OxymaPure), are also employed in solution to overcome the steric hindrance of the N-methyl group. bachem.comresearchgate.net Solution-phase methods allow for close monitoring of the reaction progress and can sometimes achieve higher yields for very difficult couplings compared to SPPS, as solubility issues can be managed by adjusting solvent systems. acs.org The synthesis of N-methylated amino acid derivatives themselves, including this compound, often involves solution-phase chemistry before their use in either SPPS or further solution-phase elongation. researchgate.net

Techniques for Segment Condensation with N-Methylated Building Blocks

Segment condensation, a convergent strategy where pre-synthesized peptide fragments are coupled together, is a powerful technique for the synthesis of large peptides and proteins. nih.govresearchgate.net When dealing with N-methylated building blocks like this compound, this approach can be particularly advantageous. By synthesizing smaller, more manageable N-methylated peptide fragments, the difficulties associated with stepwise solid-phase peptide synthesis (SPPS) of long, N-methylated sequences can be mitigated.

Key considerations for successful segment condensation with N-methylated fragments include the choice of coupling reagents and the protection strategy for the C-terminal carboxyl group of the N-terminal fragment. Reagents that minimize epimerization are crucial. The synthesis of N-methylated cyclic peptides, for example, has been successfully achieved through a 4 + 7 segment condensation and cyclization approach, highlighting the feasibility of this strategy. researchgate.net

The table below outlines various coupling reagents that have been utilized in peptide synthesis, with particular relevance to challenging couplings involving sterically hindered or epimerization-prone residues like N-methylated amino acids.

| Coupling Reagent | Abbreviation | Key Features |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but produces carcinogenic HMPA. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | A safer alternative to BOP, suitable for N-methyl amino acid coupling. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Commonly used, but can be less effective for sterically hindered couplings. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, particularly for coupling N-methyl amino acids. peptide.com |

| Bromotripyrrolidinophosphonium hexafluorophosphate | PyBrOP® | High reactivity, useful for difficult couplings but may increase risk of epimerization. bachem.com |

| 2-Bromo-3-ethyl-4-methyl thiazolium tetrafluoroborate | BEMT | A thiazolium-based reagent used in the synthesis of N-methylated cyclic peptides. researchgate.net |

Implementation of Biomimetic Coupling Reagents in Solution-Phase Synthesis

Solution-phase peptide synthesis (SPPS) offers advantages for the synthesis of short to medium-sized peptides and for scaling up production. nih.gov The use of biomimetic coupling reagents in this context is a promising strategy, particularly for the incorporation of challenging residues like this compound. These reagents often mimic the action of enzymes in biological systems, offering high efficiency and selectivity.

One such biomimetic reagent is cyclic propylphosphonic anhydride (B1165640) (T3P®). It facilitates peptide bond formation with high efficiency and minimal epimerization. mdpi.comunibo.it The byproducts of the reaction are water-soluble, simplifying purification. T3P® has been successfully applied in the solution-phase synthesis of peptides using both N-Boc and N-Fmoc protected amino acids, demonstrating its versatility. mdpi.comunibo.it The rapid kinetics of T3P®-mediated coupling, often complete within minutes, is a significant advantage. mdpi.comunibo.it

The mechanism of T3P® involves the formation of a highly reactive mixed anhydride with the N-protected amino acid, which then rapidly reacts with the amine component. This biomimetic approach, inspired by the activation of carboxylic moieties by ATP-grasp enzymes, provides a powerful tool for efficient peptide synthesis in solution. mdpi.comunibo.it

Methodological Challenges and Mitigation Strategies in this compound Containing Peptide Synthesis

The incorporation of this compound into peptide sequences is fraught with potential side reactions that can compromise the yield and purity of the final product. Understanding these challenges and implementing effective mitigation strategies are critical for successful synthesis.

Control of Epimerization Pathways During Coupling and Deprotection

Epimerization, the change in configuration at a single stereocenter, is a significant concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the peptide. dntb.gov.ua N-methylated amino acids can be particularly susceptible to epimerization under certain conditions. The α-proton of N-methylated residues can be more susceptible to abstraction under basic conditions during the activation step, leading to epimerization. nih.gov

The choice of coupling reagent and additives is paramount in controlling epimerization. Additives such as 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 7-aza-1-hydroxybenzotriazole (HOAt), are known to suppress epimerization. u-tokyo.ac.jp HOAt is often considered superior in this regard. u-tokyo.ac.jp The use of carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) in combination with these additives is a common strategy. bachem.com For particularly challenging couplings involving N-methylated amino acids, phosphonium and aminium salt-based reagents like PyBOP, HBTU, and HATU are often employed. bachem.com

The following table summarizes factors that can influence epimerization during peptide synthesis and suggests mitigation strategies.

| Influencing Factor | Effect on Epimerization | Mitigation Strategy |

| Coupling Reagent | Reagents like EDC can lead to higher rates of epimerization compared to DIC. u-tokyo.ac.jp | Use coupling reagents known for low epimerization, such as HATU or COMU, often in combination with an additive like HOAt. bachem.com |

| Solvent | Polar solvents like DMF can increase the rate of epimerization. u-tokyo.ac.jp | Optimize solvent choice; less polar solvents may be beneficial where solubility allows. |

| Base | Strong bases used during coupling and deprotection can promote epimerization. | Use weaker bases where possible and minimize reaction times. |

| Temperature | Higher temperatures can increase the rate of epimerization. | Perform coupling reactions at lower temperatures. u-tokyo.ac.jp |

| Steric Hindrance | Sterically hindered amino acids can have slower coupling rates, increasing the time the activated species is susceptible to epimerization. | Utilize highly efficient coupling reagents to drive the reaction to completion quickly. |

Prevention of Diketopiperazine Formation in N-Methylated Peptide Synthesis

Diketopiperazine (DKP) formation is a common side reaction in SPPS, particularly during the synthesis of dipeptides. It involves the intramolecular cyclization of a dipeptidyl-resin to form a cyclic dipeptide, which is then cleaved from the resin. This side reaction is sequence-dependent and is more prevalent when proline is the C-terminal or penultimate residue. nih.gov The presence of an N-methylated amino acid can also favor the cis amide bond conformation, which can facilitate DKP formation.

Several strategies can be employed to minimize DKP formation:

Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide can bypass the stage where the dipeptidyl-resin is most susceptible to cyclization. iris-biotech.de

Choice of Resin: Sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can reduce the propensity for DKP formation.

Modification of Deprotection Conditions: Using milder Fmoc deprotection conditions, such as lower concentrations of piperidine or alternative bases, can help to suppress this side reaction. nih.gov

On-Resin N-Methylation and Cyclative Release: In some synthetic strategies, DKP formation is intentionally utilized. For instance, N-methylated resin-bound dipeptides can be treated with piperidine to induce cyclative release, yielding N-methylated diketopiperazines. nih.gov

Management of Acidic Cleavage Side Reactions and Peptide Fragmentation

The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups, typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA). This step can be accompanied by several side reactions, especially in peptides containing sensitive residues. For peptides containing N-methylated amino acids at the N-terminus, a significant side reaction can be the loss of the N-terminal acylated N-methylamino acid during acidic cleavage. nih.gov

This fragmentation is influenced by the nature of the N-terminal acyl group. While bulky acyl groups may not prevent this side reaction, the incorporation of an electron-withdrawing group, such as a methoxycarbonyl group, at the N-terminus has been shown to prevent this deletion. nih.gov

The composition of the cleavage cocktail is also critical. Scavengers are added to the TFA to trap reactive carbocations generated during the deprotection of side chains, thus preventing side reactions such as the alkylation of sensitive residues like tryptophan and methionine. peptide.com Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). For peptides containing serine or threonine, an acid-catalyzed N-O acyl shift can occur, which can be reversed by treatment with a mild base. peptide.com

Employment of Pseudoproline Derivatives to Facilitate Synthesis of Challenging Sequences

Peptide aggregation during SPPS is a major obstacle, leading to incomplete coupling and deprotection reactions and consequently, low yields and poor purity. This is particularly problematic for long or hydrophobic sequences. Pseudoproline dipeptides are powerful tools to overcome these challenges. wikipedia.orgiris-biotech.de These are derivatives of serine, threonine, or cysteine where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (for Ser/Thr) or thiazolidine (for Cys) ring. iris-biotech.denih.gov

The incorporation of a pseudoproline dipeptide introduces a "kink" into the peptide backbone, similar to that induced by proline. iris-biotech.de This disruption of the regular peptide conformation prevents the formation of interchain hydrogen bonds that lead to β-sheet formation and aggregation. wikipedia.org By keeping the growing peptide chain solvated and accessible, pseudoproline dipeptides facilitate efficient coupling and deprotection steps. wikipedia.org

The oxazolidine or thiazolidine ring is stable during SPPS but is readily cleaved under the acidic conditions of the final TFA cleavage, regenerating the native serine, threonine, or cysteine residue. iris-biotech.demerckmillipore.com The use of pseudoproline dipeptides has been shown to be highly effective in the synthesis of "difficult" sequences, including those containing N-methylated amino acids, by improving solubility and coupling efficiency. wikipedia.org

Influence of N Methyl Serine Incorporation on Peptide Structural and Conformational Design

Strategies for Conformational Modulation in Peptidomimetic Designresearchgate.net

Conformational modulation is central to the design of peptides with specific biological activities. N-methylation of the peptide backbone, including at serine residues, is a well-established method to control a peptide's shape, influence its interaction with biological targets, and increase its resistance to enzymatic breakdown. researchgate.netresearchgate.net

Engineering Alterations in Intramolecular Hydrogen Bonding Networksmdpi.com

A primary consequence of N-methylation is the elimination of the amide proton (N-H), which is a crucial hydrogen bond donor. researchgate.netmdpi.com This change prevents the N-methylated residue from participating in the intramolecular hydrogen bonding networks that are essential for stabilizing common secondary structures like α-helices and β-sheets. researchgate.netmdpi.comrsc.org By strategically placing an N-methyl-serine residue, a specific hydrogen bond can be removed, destabilizing or modifying existing secondary structures. researchgate.netmdpi.com This allows for precise engineering of the peptide's folding pattern. For instance, studies have used N-methylated amino acids to probe enzyme-substrate interactions; if N-methylation at a specific site results in a poor substrate, it suggests that a critical hydrogen bond involving that amide proton was disrupted. nih.gov

Nucleation of Specific Secondary Structures (e.g., Beta-Sheets, Reverse Turns) through N-Methylationrsc.org

While N-methylation disrupts some hydrogen bonds, it can concurrently promote the formation of others, particularly reverse turns and β-sheets. rsc.orgnih.gov Research has shown that incorporating N-methylated amino acids, especially in heterochiral sequences (alternating D- and L-amino acids), can effectively nucleate β-sheet structures, even in linear peptides without other constraints. rsc.orgnih.gov The steric interactions created by the N-methyl groups in the turn region are critical for inducing the β-hairpin fold, which is then stabilized by intramolecular hydrogen bonds in other parts of the peptide. nih.gov Specifically, an N-methylated D-amino acid followed by an N-methylated L-amino acid can induce a βII' turn, a common type of reverse turn. rsc.orgnih.gov This strategy expands the toolkit for designing β-hairpins beyond traditional motifs like D-Pro-Gly, allowing for greater functional diversity. nih.gov

Table 1: Influence of N-Methyl-Serine Incorporation on Peptide Conformation

| Structural Parameter | Effect of N-Methylation at Serine Residue | Research Finding |

|---|---|---|

| Backbone Flexibility | Decreased | N-methylation introduces steric hindrance (pseudoallylic strain) that restricts peptide bond rotation, increasing backbone rigidity. researchgate.net |

| Hydrogen Bonding | Elimination of H-bond Donor | The amide proton is replaced by a methyl group, removing the ability to donate a hydrogen bond and disrupting stabilizing networks for helices and sheets. researchgate.netmdpi.com |

| Secondary Structure | Nucleation of Turns/Sheets | Can induce the formation of specific structures like βII' turns and β-sheets, particularly in heterochiral sequences. rsc.orgnih.govresearchgate.net |

| Conformational Space | Restricted | The overall number of accessible low-energy conformations is significantly reduced, leading to a more defined structure. researchgate.net |

Computational Approaches in N-Methylated Peptide Design and Conformational Analysis

Computational chemistry provides indispensable tools for understanding and predicting the structural consequences of incorporating N-methyl-serine into peptides. These methods allow researchers to explore conformational possibilities before undertaking costly and time-consuming synthesis. researchgate.net

Application of Density Functional Theory (DFT) in N-Methylated Systems

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and conformational energetics of molecules. For N-methylated peptides, DFT calculations are employed to predict the most stable conformations in the gas phase and in solution. nih.gov Studies on model N-methylated amino acid derivatives have used DFT to generate Ramachandran-type plots, which map the energetically allowed torsional angles (φ, ψ) of the peptide backbone, revealing that N-methylation significantly restricts the available conformational space. rsc.orgchemrxiv.org Furthermore, DFT calculations have shown that N-methylation can lead to an increase in properties like polarizability and dipole moment while lowering the energy barrier for the isomerization between cis and trans amide bonds, a key conformational feature influenced by N-methylation. researchgate.netrsc.org

Table 2: Selected Findings from DFT Studies on N-Methylated Amino Acid Derivatives

| Calculated Property | Impact of N-Methylation | Reference |

|---|---|---|

| Gibbs Free Energy of Solvation (ΔGsolv) | Becomes more negative (more water-soluble) | researchgate.netrsc.org |

| Polarizability & Dipole Moment | Increased | researchgate.netrsc.org |

| HOMO-LUMO Energy Gap | Decreased (higher reactivity) | researchgate.net |

| ***cis/trans* Amide Activation Energy (EA)** | Lowered | researchgate.netrsc.org |

Molecular Dynamics Simulations for Conformational Space Exploration of N-Methylated Peptides

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the physical movements of atoms and molecules over time. For N-methylated peptides, MD simulations are essential for exploring the vast conformational landscape and understanding the dynamic behavior of these molecules. researchgate.netrsc.org Conventional MD simulations can struggle to overcome the high energy barriers between different conformations, especially in constrained cyclic peptides. rsc.orgbiorxiv.org Therefore, enhanced sampling techniques such as metadynamics and replica-exchange MD are often applied to efficiently characterize the structural ensembles. researchgate.netrsc.orgrsc.org These simulations have been crucial in rationalizing the conformational effects of N-methylation and its impact on receptor affinity. researchgate.net A key challenge in these simulations is accurately modeling the cis/trans peptide bond isomers that N-methylation can induce, often requiring specialized force fields to recapitulate experimental structures. rsc.orgrsc.org

Table 3: Examples of Molecular Dynamics Simulation Applications for N-Methylated Peptides | Simulation Technique | System Studied | Key Insight | Reference(s) | | :--- | :--- | :--- | :--- | | Enhanced Sampling MD | N-methylated cyclic peptides | Characterized complex structural ensembles and evaluated the performance of different force fields. rsc.orgrsc.org | | Metadynamics, Docking, MM/GBSA | RGD cyclopeptides | Rationalized the interplay between N-methylation, conformational changes, and receptor binding affinity. researchgate.net | | Conventional MD | Acetyl-capped two-residue peptides (Ace-Xaa-Yaa-Nme) | Used to sample conformational preferences and model β-turn populations in minimal systems. nih.gov | | MD with Time-Averaged Restraints | Peptides with α-methylserine | Analyzed conformational shifts between extended and folded (β-turn) structures in aqueous solution. researchgate.netacs.org |

Advanced Molecular Architectures Utilizing Fmoc-N-Me-Ser-OH

The unique properties conferred by N-methylation are exploited in the creation of sophisticated molecular structures that go beyond simple linear peptides. The building block this compound, often with its side-chain hydroxyl group protected by a tert-butyl (tBu) or trityl (Trt) group, is a key reagent in the Fmoc-SPPS strategy to access these architectures. pitt.eduwuxiapptec.com

The synthesis of conformationally constrained cyclic peptides is a primary application for this compound. N-methylation of a peptide amide bond introduces a steric barrier that restricts rotation around the N-Cα and Cα-C bonds, thereby reducing the conformational flexibility of the peptide backbone. rsc.orgresearchgate.net This reduction in flexibility can pre-organize a linear peptide for efficient cyclization and lock the final cyclic product into a more rigid and well-defined three-dimensional structure. researchgate.netresearchgate.net

The synthesis process typically begins with the stepwise assembly of the linear peptide on a solid support using Fmoc chemistry. nih.govchapman.edu this compound is incorporated at the desired position in the sequence. pitt.edu Following the assembly of the linear precursor, the peptide is cleaved from the resin and cyclized in solution, or cyclization is performed directly on the resin before cleavage. thieme-connect.de The presence of N-methylated residues can significantly influence the preferred conformation of the cyclic product. researchgate.net

Table 1: Effects of N-Methylation on Cyclic Peptide Properties

| Property | Effect of N-Methylation | Rationale |

| Conformational Rigidity | Increased | The steric hindrance from the methyl group restricts backbone rotation, reducing the number of accessible conformations. researchgate.netacs.org |

| Receptor Selectivity | Potentially Increased | A rigid conformation can lead to a more precise fit with a biological target, improving selectivity. researchgate.net |

| Membrane Permeability | Often Improved | N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor. This can facilitate the formation of internal hydrogen bonds, shielding polar groups and increasing lipophilicity. researchgate.net |

| Proteolytic Stability | Enhanced | The N-methyl group sterically hinders the approach of proteases, which typically recognize and cleave standard amide bonds. researchgate.netacs.org |

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome. wikipedia.orgnih.gov A hallmark of NRPs is the frequent inclusion of non-proteinogenic amino acids, such as D-amino acids and N-methylated residues. nih.gov For instance, the potent immunosuppressant cyclosporine A is a cyclic peptide containing seven N-methylated amino acids. mdpi.comoup.com

The chemical synthesis of analogues and hybrids of these complex natural products relies on building blocks like this compound. By using Fmoc-SPPS, chemists can systematically replace standard amino acids with N-methyl-serine or other modified residues to probe structure-activity relationships or to create novel compounds with improved pharmacological profiles. pitt.edu

In nature, NRPS assembly lines sometimes contain specific methyltransferase (MT) domains that catalyze the N-methylation of amino acids tethered to the enzyme complex. mdpi.comoup.com In other cases, the NRPS machinery has been shown to preferentially incorporate free N-methylated amino acids that have been generated by a separate, pathway-specific N-methyltransferase. rsc.org The use of this compound in laboratory synthesis mimics the outcome of these biosynthetic strategies, allowing for the controlled and site-specific introduction of N-methylation to build NRP-like molecules. rsc.orgmdpi.com

Table 2: Comparison of Ribosomal and Non-Ribosomal Peptide Synthesis

| Feature | Ribosomal Synthesis | Non-Ribosomal Synthesis (NRPs) |

| Template | mRNA | NRPS multi-enzyme complex |

| Monomers | Primarily 20 proteinogenic amino acids | Over 500 monomers, including D-amino acids, fatty acids, and N-methylated amino acids. nih.gov |

| Backbone Modifications | Post-translational | Co-translational (e.g., N-methylation, epimerization, heterocyclization). wikipedia.orgmdpi.com |

| Structure | Primarily linear | Often cyclic, branched, or containing heterocyclic rings. wikipedia.org |

| Role of N-Me-Ser | Not naturally incorporated | Can be incorporated by NRPS machinery, contributing to structure and function. univ-lille.fr |

Protein-mimetic structures, or foldamers, are synthetic oligomers designed to emulate the folded architectures of natural proteins, such as α-helices and β-sheets. pitt.edu The ability to control conformation is paramount in this field, and the incorporation of N-methylated residues is a key strategy for achieving this control.

Table 3: Structural Motifs Influenced by N-Methylation

| Structural Motif | Influence of N-Methylation | Example Application |

| β-Turn | Can stabilize turn conformations by restricting backbone torsion angles. rsc.org | Design of receptor-binding loops and enzyme inhibitors. |

| β-Sheet | Can disrupt β-sheet formation by removing a key hydrogen-bond donor. nsf.gov | Preventing peptide aggregation in amyloid-related research. |

| α-Helix | Can act as a "helix breaker" by disrupting the i to i+4 hydrogen bonding pattern. | Fine-tuning the stability and length of helical domains. |

| Polyproline Helix | N-methylation can favor the cis amide bond conformation, which is a feature of polyproline type I helices. | Engineering specific protein-protein interaction surfaces. |

Emerging Research Areas and Future Directions in Fmoc N Me Ser Oh Studies

Ribosomal Incorporation of N-Methylated Amino Acids in Engineered Systems

The site-specific incorporation of N-methylated amino acids into peptides by the ribosome represents a significant advancement in the creation of novel biomolecules. nih.govunits.it While nature primarily produces linear peptides from the 20 canonical amino acids, engineered in vitro translation systems are breaking these barriers.

Recent studies have demonstrated the successful ribosomal incorporation of several N-methylated amino acids, including N-methyl-leucine, N-methyl-threonine, and N-methyl-valine, into peptides using reconstituted cell-free translation systems. units.it These systems, such as the PURE (Protein synthesis Using Recombinant Elements) system, allow for a high degree of control over the components of the translation machinery. units.it By supplying a pre-charged N-methylated aminoacyl-tRNA to the translation mix, the ribosome can be prompted to incorporate the modified amino acid at a specific codon.

A key challenge in this process is the often-low affinity of N-methylated aminoacyl-tRNAs for the elongation factor Tu (EF-Tu), which is responsible for delivering the aminoacyl-tRNA to the ribosome. acs.org To overcome this, researchers are engineering EF-Tu variants with improved binding affinities for these modified substrates. acs.org Additionally, modified ribosomes have been developed that show enhanced efficiency in incorporating N-methylated amino acids. acs.org

While direct ribosomal incorporation of Fmoc-N-Me-Ser-OH has not been extensively documented, the successful incorporation of N-methyl serine into peptides has been confirmed through techniques like MALDI/MS analysis. nih.gov This suggests the feasibility of using this compound as a building block in these engineered systems, provided that an efficiently charged tRNA can be generated and recognized by the translational apparatus. The Fmoc protecting group would need to be removed either before or after ribosomal incorporation, presenting an additional layer of complexity and an area for future research.

Table 1: Examples of N-Methylated Amino Acids Ribosomally Incorporated in Engineered Systems

| N-Methylated Amino Acid | Engineered System Component | Key Finding |

|---|---|---|

| N-Me-Leu, N-Me-Thr, N-Me-Val | PURE System | Efficient incorporation into peptides, demonstrating the feasibility of creating peptides with multiple N-methylations. units.it |

| N-Me-Asp, N-Me-Glu | EF-Sep (EF-Tu variant) | Enhanced incorporation of negatively charged N-methylated amino acids. acs.org |

| N-methyl serine | In vitro translation system | Successful incorporation confirmed by MALDI/MS analysis, indicating potential for serine derivatives. nih.gov |

| Six different N-methylated amino acids | Modified bacterial ribosomes | Improved yields of peptides containing N-methylated amino acids. nih.gov |

Expanding the Chemical Space: Development of Novel N-Methylated Amino Acid Derivatives

The development of novel N-methylated amino acid derivatives is crucial for expanding the toolbox of peptide chemists and enabling the synthesis of peptides with finely tuned properties. Research in this area focuses on creating new synthetic methodologies that are both efficient and versatile, allowing for the introduction of diverse functionalities.

One area of advancement is the synthesis of orthogonally protected N-methylated amino acids. For example, the development of synthetic routes to produce this compound with additional protecting groups on the side chain would allow for site-specific modifications of the serine hydroxyl group. This could include glycosylation or phosphorylation, mimicking important post-translational modifications found in nature.

Improved synthetic methods for Fmoc-N-methylated amino acids are also a key focus. Traditional N-methylation procedures can be harsh and may lead to racemization. More recent methods, such as the use of oxazolidinone intermediates, offer a milder and more efficient route to these compounds. nih.gov Another innovative approach involves the solid-phase synthesis of Fmoc-N-Me-AA-OH using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, which simplifies the purification process. benthamdirect.com

Furthermore, the creation of N-methylated amino acid derivatives with non-natural side chains is an active area of investigation. By combining N-methylation with alterations to the amino acid side chain, researchers can generate unique building blocks for peptide synthesis. This expansion of chemical diversity is essential for the discovery of novel peptide-based therapeutics and research tools.

Table 2: Selected Methodologies for the Synthesis of Novel N-Methylated Amino Acid Derivatives

| Synthetic Method | Key Features | Example Application |

|---|---|---|

| Oxazolidinone Intermediate | Mild reaction conditions, reduced racemization, environmentally benign. nih.gov | Efficient synthesis of Fmoc-N-methyl serine and threonine. nih.gov |

| Solid-Phase Synthesis (2-CTC Resin) | Simplified purification, high yield and purity. benthamdirect.com | Facile synthesis of Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH. benthamdirect.com |

| Reductive Amination | Versatile for creating diverse side chains. | Synthesis of orthogonally protected 2,3-l-diaminopropanoic acid from D-serine. sigmaaldrich.com |

| Diazomethane Methylation | Efficient for N-nosyl and N-Fmoc protected amino acids. acs.org | Preparation of lipophilic N-Fmoc-N-methyl-alpha-amino acids. acs.org |

Innovative Applications in Synthetic Biology and Advanced Biomaterials

The unique properties conferred by N-methylation make this compound and other N-methylated amino acids valuable components in the fields of synthetic biology and the development of advanced biomaterials.

In synthetic biology, the incorporation of N-methylated amino acids into proteins and peptides can be used to engineer novel biological functions. For instance, N-methylation can alter the conformation of a peptide, leading to enhanced receptor binding or the creation of enzyme inhibitors. researchgate.net An engineered peptide α-N-methyltransferase has shown the ability to methylate non-proteinogenic amino acids, opening the door to the enzymatic synthesis of peptides with unique properties. nih.gov This could lead to the development of synthetic biological circuits with enhanced stability and novel functionalities.

In the realm of advanced biomaterials, N-methylated amino acids are being explored for the creation of novel hydrogels and polymers with tunable properties. Fmoc-protected amino acids, including Fmoc-serine, are known to self-assemble into hydrogels, and the introduction of N-methylation could further modulate the mechanical and biological properties of these materials. nih.gov For example, N-methylation can impact the hydrophobicity and hydrogen bonding capabilities of the peptide backbone, which in turn influences the self-assembly process and the final properties of the hydrogel. peptide.com

These advanced biomaterials have potential applications in tissue engineering, drug delivery, and regenerative medicine. mdpi.comnih.gov For instance, hydrogels incorporating N-methylated amino acids could be designed for the controlled release of therapeutic agents or as scaffolds that mimic the extracellular matrix to support cell growth. The ability to fine-tune the properties of these materials by incorporating specific N-methylated amino acids like this compound is a significant advantage.

Sustainable and Green Chemistry Methodologies for this compound Production and Utilization

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. This is particularly relevant for the production and utilization of building blocks like this compound, which are used in solid-phase peptide synthesis (SPPS), a process that traditionally uses large volumes of hazardous solvents.

Significant progress has been made in developing greener methods for the deprotection of the Fmoc group. The conventional use of piperidine in dimethylformamide (DMF) is being replaced by less toxic alternatives. One promising approach is "in situ Fmoc removal," where the deprotection agent is added directly to the coupling cocktail, eliminating the need for extensive washing steps and significantly reducing solvent consumption. mdpi.com

The search for greener solvents for SPPS is another active area of research. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and γ-valerolactone (GVL) are being investigated as potential replacements for DMF and N-methyl-2-pyrrolidone (NMP). The solubility and reactivity of Fmoc-amino acids, including this compound, in these green solvents are critical factors in their successful implementation.

Q & A

Q. How can researchers ensure transparency when reporting synthetic yields of this compound-containing peptides?

- Methodological Answer : Adhere to the Beilstein Journal’s guidelines: report yields as isolated masses post-purification (lyophilized weight), specify HPLC gradients/purity thresholds, and provide raw spectral data in supplementary materials. Disclose all solvent and reagent suppliers to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.